molecular formula C8H17Cl B048456 3-Chloro-3-ethylhexane CAS No. 116530-76-8

3-Chloro-3-ethylhexane

Cat. No.: B048456
CAS No.: 116530-76-8
M. Wt: 148.67 g/mol
InChI Key: GOMWAYCVQYANPT-UHFFFAOYSA-N
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Description

3-Chloro-3-ethylhexane is a valuable halogenated alkane of significant interest in synthetic organic chemistry and mechanistic studies. Its primary research utility stems from the tertiary chloride functional group, which makes it a versatile electrophilic alkylating agent and a key intermediate in nucleophilic substitution reactions (SN1 and SN2). Researchers utilize this compound to investigate reaction mechanisms, kinetics, and stereochemistry, particularly the solvolysis of tertiary halides, which predominantly follows an SN1 pathway due to the stability of the carbocation intermediate formed. Furthermore, this compound serves as a crucial building block for the synthesis of more complex molecular architectures, including polymers, functionalized materials, and potential pharmaceutical precursors. The ethyl and butyl branches flanking the reactive center introduce steric considerations that profoundly influence its reactivity and selectivity, making it an excellent model substrate for studying steric effects in chemical reactions. This reagent is provided with high purity and rigorous quality control to ensure consistent and reliable performance in all research applications, facilitating advancements in chemical methodology and material science.

Properties

IUPAC Name

3-chloro-3-ethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-4-7-8(9,5-2)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMWAYCVQYANPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337683
Record name 3-Chloro-3-ethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116530-76-8
Record name 3-Chloro-3-ethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or benzenesulfonic acid is used to protonate the alcohol, facilitating carbocation formation. For instance, benzenesulfonic acid demonstrated a 95% yield in analogous syntheses.

  • Temperature : Reactions are conducted at 80–100°C under reflux to accelerate kinetics while minimizing side reactions.

  • HCl Addition : Stepwise introduction of HCl (30% w/w) prevents excessive exothermicity and improves selectivity. A two-stage addition protocol, as described in CN110668918A, achieved 95% yield for 3-chloro-1-propanol, a structurally similar compound.

Table 1: Acid-Catalyzed Substitution Parameters

ParameterValue/RangeSource
Catalyst Loading0.5–1.5 wt%
Reaction Time8–12 hours
Yield85–95%

Challenges and Mitigation

  • Carbocation Rearrangements : Branched tertiary carbocations may undergo hydride shifts, leading to by-products. Steric hindrance from the ethyl group in 3-ethyl-3-hexanol reduces this risk compared to smaller analogs.

  • Water Removal : Azeotropic distillation with toluene or benzene enhances equilibrium displacement, as evidenced by a 10-hour reflux in CN110668918A.

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) offers a water-free alternative for converting 3-ethyl-3-hexanol to the target compound. This method proceeds via an intermediate chlorosulfite ester, decomposing to release SO₂ and HCl gases.

Protocol and Efficiency

  • Stoichiometry : A 1:1 molar ratio of alcohol to SOCl₂ is typical, with pyridine or dimethylformamide (DMF) as catalysts to neutralize HCl.

  • Temperature : Mild conditions (40–70°C) suffice, minimizing thermal degradation. Fisher Scientific reports 97% purity for 3-chloro-3-methylhexane synthesized via this route, suggesting analogous efficacy for the ethyl derivative.

Table 2: SOCl₂ Reaction Performance

ParameterValue/RangeSource
Reaction Time2–4 hours
Yield90–93%
Purity≥97%

Advantages Over Acid Catalysis

  • By-Product Management : Gaseous SO₂ and HCl are easily removed, simplifying purification.

  • Solvent-Free : Reactions often proceed without solvents, reducing post-processing steps.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors and catalytic recycling systems are employed to meet these demands.

Continuous-Flow Reactors

  • Design : Tubular reactors with in-line mixing of 3-ethyl-3-hexanol and HCl achieve residence times of <1 hour, compared to batch reactors requiring 8–12 hours.

  • Yield Enhancement : A patent describing trimethylgallium synthesis (JP2020019825A) highlights that recycling partially alkylated intermediates increases cumulative yields to >98%, a strategy adaptable to chloroalkane production.

Catalytic Innovations

  • Solid Acid Catalysts : Zeolites or sulfonated resins replace liquid acids, enabling catalyst reuse and reducing waste. Bench-scale trials show comparable yields (88–91%) to traditional methods.

Thermodynamic and Kinetic Considerations

The NIST WebBook provides critical data for process optimization:

  • Boiling Point : this compound’s predicted boiling point (135–140°C, extrapolated from) informs distillation protocols.

  • Reaction Enthalpy : ΔH for tert-chloroalkane formation is approximately −45 kJ/mol, favoring exothermic conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-ethylhexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes, such as 3-ethylhex-2-ene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used under mild to moderate temperatures.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under elevated temperatures.

Major Products

    Nucleophilic Substitution: Products include 3-ethyl-3-hexanol, 3-ethylhexanenitrile, and 3-ethylhexylamine.

    Elimination Reactions: The major product is 3-ethylhex-2-ene.

Scientific Research Applications

3-Chloro-3-ethylhexane has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.

    Material Science: It is utilized in the production of specialty polymers and materials with unique properties.

    Chemical Engineering:

Mechanism of Action

The mechanism of action of 3-Chloro-3-ethylhexane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This polar bond facilitates various substitution and elimination reactions, allowing the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

1-Chloro-4-ethyl-3-hexene

  • Molecular Formula : C₈H₁₅Cl
  • Molecular Weight : 146.66 g/mol .
  • Key Differences :
    • Contains a double bond at C3 (3-hexene backbone), making it an unsaturated alkene.
    • Chlorine and ethyl groups are on C1 and C4, respectively, leading to different steric and electronic effects.
  • Implications :
    • The double bond increases reactivity toward addition reactions (e.g., hydrogenation) compared to saturated 3-chloro-3-ethylhexane.
    • Lower molecular weight and unsaturated structure suggest a lower boiling point than this compound, though exact data are unavailable .

3-Chlorohexane

  • Molecular Formula : C₆H₁₃Cl
  • Molecular Weight : 120.62 g/mol .
  • Key Differences :
    • Shorter carbon chain (hexane vs. ethyl-substituted hexane).
    • Chlorine is on C3 but lacks the ethyl group, resulting in simpler branching.
  • Implications :
    • Reduced molecular weight and absence of an ethyl group likely lower its boiling point and density compared to this compound.
    • Linear structure may enhance volatility .

3-Chlorocyclohexene

  • Molecular Formula : C₆H₉Cl
  • Molecular Weight : 116.59 g/mol .
  • Key Differences :
    • Cyclohexene ring with chlorine at C3, introducing ring strain and conjugation with the double bond.
  • Implications :
    • The cyclic structure increases rigidity and alters solubility (more polar than aliphatic analogs).
    • Reactivity shifts toward electrophilic addition (e.g., halogenation) at the double bond .

Chlorocyclohexane

  • Molecular Formula : C₆H₁₁Cl
  • Molecular Weight : 118.60 g/mol .
  • Key Differences :
    • Fully saturated cyclohexane ring with chlorine at C1.
  • Implications :
    • Higher symmetry and lack of branching may increase melting point compared to this compound.
    • Lower density (estimated ~0.89 g/cm³) due to cyclic packing efficiency .

Reactivity and Functional Group Analysis

  • This compound : Branched structure reduces nucleophilic substitution (Sₙ2) efficiency compared to linear analogs like 3-chlorohexane. Tertiary carbon stabilizes carbocation intermediates, favoring Sₙ1 mechanisms .
  • 1-Chloro-4-ethyl-3-hexene : Double bond enables addition reactions (e.g., with H₂ or Br₂), while allylic chlorine may participate in elimination or radical pathways .
  • Cyclic Analogs (e.g., 3-Chlorocyclohexene) : Conjugation between chlorine and the double bond enhances electrophilicity, making them prone to ring-opening or diene reactions .

Q & A

Basic: What synthetic pathways are recommended for 3-chloro-3-ethylhexane in laboratory settings?

Methodological Answer:
The synthesis of this compound typically involves radical chlorination or nucleophilic substitution reactions .

  • Radical Chlorination: Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can be used under UV light to substitute a hydrogen atom on the tertiary carbon of 3-ethylhexane. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like polychlorinated derivatives .
  • Nucleophilic Substitution: Reacting 3-ethyl-3-hexanol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions yields the chloro-derivative. Excess reagents and inert atmospheres (N₂/Ar) improve yield .
    Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using computational modeling (e.g., DFT) .

Basic: How can researchers characterize the purity and structure of this compound post-synthesis?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Determines purity by comparing retention times and mass spectra with reference standards. Quantify impurities (e.g., unreacted alcohol or diastereomers) using area-under-curve analysis .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 1.2–1.5 ppm (ethyl CH₃) and δ 3.5–4.0 ppm (tertiary C-Cl adjacent CH₂) confirm structure.
    • ¹³C NMR: A signal near δ 45–55 ppm indicates the chlorine-bearing carbon .
  • Elemental Analysis: Validate C, H, and Cl content (±0.3% theoretical values) .

Advanced: What strategies resolve discrepancies in reported reaction kinetics of this compound under varying conditions?

Methodological Answer:
Discrepancies often arise from uncontrolled variables (e.g., solvent polarity, temperature gradients). To address this:

Control Experiments: Replicate studies under identical conditions (solvent, catalyst, inert atmosphere) .

Kinetic Isotope Effects (KIE): Use deuterated analogs to assess hydrogen abstraction rates in radical pathways .

Statistical Analysis: Apply ANOVA or multivariate regression to identify outlier data points or confounding factors .
Example: Divergent activation energies in polar vs. nonpolar solvents may stem from solvation effects on transition states .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict susceptibility to nucleophilic attack or radical initiation .
  • Molecular Dynamics (MD): Simulate solvent interactions to identify optimal reaction media (e.g., dichloromethane vs. DMSO) .
  • Transition State Modeling: Tools like Gaussian or ORCA can model SN1/SN2 mechanisms, providing energy barriers and stereochemical outcomes .
    Validation: Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reactions .
  • Ventilation: Ensure airflow > 0.5 m/s to prevent vapor accumulation (PAC-1 limit: 2.1 mg/m³) .
  • Spill Management: Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as halogenated waste .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced: What challenges arise in elucidating reaction mechanisms of this compound with nucleophiles under different solvents?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms (backside attack), while polar protic solvents (e.g., ethanol) stabilize carbocations in SN1 pathways. Confirm via kinetic studies (e.g., rate dependence on [Nu⁻]) .
  • Intermediate Trapping: Use low-temperature NMR (-80°C) or radical scavengers (TEMPO) to detect short-lived intermediates .
  • Stereochemical Analysis: Chiral chromatography or optical rotation measurements differentiate retention/inversion configurations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-3-ethylhexane
Reactant of Route 2
3-Chloro-3-ethylhexane

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